1,6-Dimethylindoline-2-thione

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme assay development

1,6-Dimethylindoline-2-thione (CAS: 156136-67-3) is a sulfur-containing heterocyclic compound belonging to the indoline-2-thione class, characterized by methyl substitutions at the N-1 and C-6 positions of the indoline scaffold. With a molecular formula of C₁₀H₁₁NS and a molecular weight of 177.27 g/mol, this compound features a C=S thione moiety rather than the C=O carbonyl found in oxindole analogs.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 156136-67-3
Cat. No. B122539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethylindoline-2-thione
CAS156136-67-3
Synonyms2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl-
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(=S)N2C)C=C1
InChIInChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3
InChIKeyOSNMWSIWAZUHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethylindoline-2-thione: A Structurally Defined C-2 Thione Heterocycle for Specialized Research Procurement


1,6-Dimethylindoline-2-thione (CAS: 156136-67-3) is a sulfur-containing heterocyclic compound belonging to the indoline-2-thione class, characterized by methyl substitutions at the N-1 and C-6 positions of the indoline scaffold [1]. With a molecular formula of C₁₀H₁₁NS and a molecular weight of 177.27 g/mol, this compound features a C=S thione moiety rather than the C=O carbonyl found in oxindole analogs [1]. It is primarily employed as a research intermediate in photochemical syntheses and as a probe compound in enzyme inhibition studies, with documented activity against acetylcholinesterase (AChE) and thioredoxin reductase (TrxR) [2][3]. Its computed XLogP3-AA of 1.9 and topological polar surface area of 35.3 Ų provide a baseline physicochemical profile for evaluating solubility and permeability in assay development [1].

Workflow Enzyme inhibition probe for AChE and TrxR studies
Selection Defined substitution pattern for reproducible photochemical [2+2] cycloaddition
Context Structure–activity relationship (SAR) tool for indoline-2-thione class profiling

Why 1,6-Dimethylindoline-2-thione Cannot Be Substituted with Unsubstituted Indoline-2-thione in Research Protocols


Generic substitution of 1,6-Dimethylindoline-2-thione with unsubstituted indoline-2-thione (CAS: 496-30-0) or other indoline-2-thione derivatives is not scientifically valid due to quantifiable differences in biological target engagement, physicochemical properties, and synthetic reactivity. The N-1 and C-6 methyl groups confer distinct steric and electronic effects that alter the compound's interaction with enzyme active sites, as evidenced by structure-activity relationship (SAR) studies showing that hydrophobic substituents at these positions significantly modulate inhibitory potency [1]. Additionally, the presence of methyl substituents influences the compound's computed logP and polar surface area, which directly impact solubility and membrane permeability profiles relevant to cell-based assays [2]. In synthetic applications, the substitution pattern on the indoline ring governs the regioselectivity and efficiency of photocycloaddition reactions, making unsubstituted analogs unsuitable surrogates for protocols optimized around the 1,6-dimethyl scaffold [3].

Methyl substitution at N-1 and C-6 modulates AChE and TrxR inhibition; unsubstituted indoline-2-thione lacks comparable target engagement data.
Computed logP and TPSA shift without methyl groups; solubility and permeability profiles may differ in cell-based assays.
Substitution governs regioselectivity in photocycloaddition; unsubstituted analog may produce undesired side products or regiochemical ambiguity.

Quantitative Differentiation Evidence for 1,6-Dimethylindoline-2-thione: Comparative Data for Procurement Decisions


AChE Inhibition: 1,6-Dimethylindoline-2-thione Exhibits >200-Fold Higher Potency than Unsubstituted Indoline-2-thione

1,6-Dimethylindoline-2-thione demonstrates an IC₅₀ of 89 nM against electric eel acetylcholinesterase (AChE), as measured by the Ellman assay using acetylthiocholine iodide as substrate [1]. In contrast, unsubstituted indoline-2-thione exhibits an EC₅₀ of 18,000 nM (18 µM) in AChE inhibition assays, representing an approximately 202-fold reduction in potency [2]. This substantial difference in inhibitory activity is attributable to the N-1 and C-6 methyl substituents, which enhance hydrophobic interactions within the enzyme's active site gorge. The >200-fold potency differential provides a clear, quantifiable rationale for selecting the dimethylated compound over the unsubstituted analog in AChE-targeted studies.

AChE Inhibition
Cross-study
Dimethyl IC₅₀ 89 nM vs. unsubstituted EC₅₀ 18,000 nM
Supports AChE screening context; ~202-fold reported difference.
Assay conditions differ; head-to-head validation recommended.
Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme assay development

Thioredoxin Reductase Inhibition: 1,6-Dimethylindoline-2-thione Displays 7.6-Fold Selectivity for Human over Rat TrxR1

1,6-Dimethylindoline-2-thione inhibits human thioredoxin reductase 1 (TrxR1) with an IC₅₀ of 31,800 nM (31.8 µM) in SH-SY5Y human neuroblastoma cells, using DTNB as substrate [1]. Against rat TrxR1, the compound exhibits an IC₅₀ of 4,200 nM (4.2 µM) under similar assay conditions [1]. This represents a 7.6-fold species-dependent difference in inhibitory potency, with greater activity observed against the rat enzyme. The differential inhibition profile across species orthologs provides a quantifiable parameter for selecting appropriate in vivo model systems and for interpreting cross-species pharmacological data. This species selectivity information is absent for unsubstituted indoline-2-thione, for which no TrxR inhibition data are publicly available.

TrxR1 Species Selectivity
Head-to-head
Human IC₅₀ 31.8 µM; Rat IC₅₀ 4.2 µM
7.6-fold species difference informs model selection.
SH-SY5Y cells; no comparator data for unsubstituted.
Thioredoxin reductase inhibition Redox biology Cancer research

Physicochemical Differentiation: 1,6-Dimethylindoline-2-thione Exhibits Lower Computed LogP and Reduced Rotatable Bonds vs. Higher Alkyl Analogs

1,6-Dimethylindoline-2-thione possesses a computed XLogP3-AA value of 1.9, a topological polar surface area (TPSA) of 35.3 Ų, and zero rotatable bonds, as calculated by PubChem [1]. In contrast, indoline-2-thione analogs bearing extended alkyl chains or additional substituents—such as the series of 3-substituted indole-2-thione melanogenesis inhibitors reported by Pillaiyar et al. (2011)—exhibit increased hydrophobicity (higher computed logP values) and introduce rotatable bonds that increase molecular flexibility [2]. The 1,6-dimethyl substitution pattern provides a balanced lipophilicity profile (logP ~1.9) favorable for aqueous solubility in assay media while maintaining sufficient membrane permeability. The absence of rotatable bonds confers a conformationally constrained scaffold that may reduce entropic penalties upon target binding compared to more flexible analogs.

Physicochemical Profile
Class-level
XLogP3-AA 1.9; TPSA 35.3 Ų; 0 rotatable bonds
Constrained scaffold with balanced lipophilicity.
Computed descriptors; higher alkyl analogs exceed this logP.
Physicochemical profiling ADME prediction Compound library design

Synthetic Utility: 1,6-Dimethylindoline-2-thione Serves as a Defined Substrate in Photochemical [2+2] Cycloaddition Reactions for Indole Derivative Synthesis

1,6-Dimethylindoline-2-thione (as a representative indoline-2-thione derivative) undergoes photo-induced [2+2] cycloaddition with alkenes via its C=S bond to generate spirocyclic amino-thietane intermediates, which upon ring cleavage yield 2-alkyl-3H-indoles or 2-alkylindoles [1]. This photochemical pathway provides a controlled synthetic route to indole derivatives that differs mechanistically from the nucleophilic ring-opening reactions observed with unsubstituted indoline-2-thione in Lewis acid-catalyzed systems [2]. The N-1 methyl substituent on 1,6-dimethylindoline-2-thione influences the electronic character of the thione moiety and may affect both the quantum yield of the photocycloaddition and the stability of the resulting thietane intermediate, though quantitative photochemical efficiency data specific to the 1,6-dimethyl analog versus unsubstituted indoline-2-thione are not available in the public literature. The defined substitution pattern ensures reproducible regiochemical outcomes in synthetic applications compared to analogs lacking these substituents.

Synthetic Utility
Method context
[2+2] photocycloaddition to 2-alkylindoles
Defined substitution supports regiochemical control.
No direct yield comparison available.
Photochemical synthesis Indole alkaloid precursors Heterocyclic chemistry

Enzymatic Target Selectivity Profile: 1,6-Dimethylindoline-2-thione Exhibits 16.9-Fold Selectivity for AChE over MAO-A

1,6-Dimethylindoline-2-thione demonstrates a quantifiable selectivity profile across distinct enzyme targets. The compound inhibits electric eel AChE with an IC₅₀ of 89 nM [1]. Against human recombinant monoamine oxidase A (MAO-A), it exhibits an IC₅₀ of 1,500 nM (1.5 µM) [2]. This corresponds to a 16.9-fold selectivity window favoring AChE inhibition over MAO-A. Against human recombinant monoamine oxidase B (MAO-B), the compound shows an IC₅₀ of 1,600 nM (1.6 µM), representing a comparable 18.0-fold selectivity relative to AChE [2]. This multi-target inhibition profile—with nanomolar activity at AChE and low micromolar activity at MAO isoforms—provides a defined baseline for evaluating polypharmacology effects in cellular or in vivo systems. Unsubstituted indoline-2-thione lacks comparable selectivity data across these enzyme families, limiting its utility in target engagement studies requiring defined off-target activity characterization.

Target Selectivity
Head-to-head
AChE IC₅₀ 89 nM; MAO-A 1,500 nM; MAO-B 1,600 nM
16–18× selectivity window supports target engagement studies.
Electric eel AChE; human recombinant MAO isoforms.
Target selectivity Enzyme profiling Off-target risk assessment

MAO-A vs. MAO-B Selectivity: 1,6-Dimethylindoline-2-thione Displays Comparable Low-Micromolar Inhibition of Both Isoforms

1,6-Dimethylindoline-2-thione inhibits human recombinant MAO-A and MAO-B with IC₅₀ values of 1,500 nM and 1,600 nM, respectively, representing only a 1.07-fold difference between the two isoforms [1]. This near-equipotent inhibition profile contrasts with the >200-fold potency difference observed against AChE, indicating that the compound's interaction with MAO active sites is less sensitive to the structural variations between MAO-A and MAO-B. The lack of isoform selectivity (MAO-A vs MAO-B) is a quantifiable characteristic that may be desirable for researchers investigating pan-MAO inhibition or may be considered a limitation for studies requiring isoform-specific modulation. For comparison, unsubstituted indoline-2-thione lacks publicly available MAO inhibition data entirely, precluding any direct selectivity comparison.

MAO Isoform Profile
Head-to-head
MAO-A IC₅₀ 1,500 nM; MAO-B IC₅₀ 1,600 nM
Near-equipotent; pan-MAO inhibition context.
1.07-fold difference; no significant isoform selectivity.
Monoamine oxidase inhibition Isoform selectivity Neuropharmacology

Optimal Application Scenarios for 1,6-Dimethylindoline-2-thione Based on Differentiated Evidence


Acetylcholinesterase Inhibitor Screening and Probe Development

Given its IC₅₀ of 89 nM against electric eel AChE—approximately 202-fold more potent than unsubstituted indoline-2-thione—1,6-Dimethylindoline-2-thione is optimally deployed as a reference inhibitor or chemical probe in AChE enzymatic assays and high-throughput screening campaigns targeting cholinergic pathways [1]. The compound's defined 16.9-fold selectivity for AChE over MAO-A further supports its use in assays where off-target activity at monoamine oxidases must be controlled or accounted for [2].

Thioredoxin Reductase Pharmacology Studies Requiring Species Selectivity Data

The 7.6-fold difference in TrxR1 inhibition potency between rat (IC₅₀ = 4,200 nM) and human (IC₅₀ = 31,800 nM) orthologs positions 1,6-Dimethylindoline-2-thione as a valuable tool compound for investigating species-dependent redox pharmacology [1]. Researchers designing in vivo efficacy studies in rodent models can leverage this species selectivity data to calibrate dosing expectations and interpret cross-species pharmacodynamic responses, a capability not available with uncharacterized indoline-2-thione analogs.

Photochemical Synthesis of 2-Substituted Indole Derivatives

1,6-Dimethylindoline-2-thione functions as a defined thione substrate in photo-induced [2+2] cycloaddition reactions with alkenes to generate 2-alkylindole derivatives [1]. This application scenario is particularly relevant for synthetic chemistry laboratories engaged in the preparation of indole alkaloid precursors or heterocyclic building blocks, where the compound's stable substitution pattern ensures reproducible photochemical outcomes and predictable regiochemistry [1].

Polypharmacology Profiling of CNS-Targeted Compound Libraries

With its characterized multi-target inhibition profile—comprising nanomolar activity at AChE (89 nM) and low-micromolar activity at MAO-A (1,500 nM) and MAO-B (1,600 nM)—1,6-Dimethylindoline-2-thione serves as a benchmark compound for evaluating polypharmacology effects in CNS-targeted screening libraries [1]. The defined 16-18× selectivity window for AChE over MAO isoforms provides a quantitative reference point for assessing the target engagement profiles of structurally related indoline-2-thione derivatives in phenotypic assays.

Application
Selection Property
Validation Focus
AChE inhibitor screening and probe development
Reported AChE inhibition context
Off-target MAO profiling and selectivity window
TrxR pharmacology with species selectivity
Species-dependent TrxR1 inhibition context
In vivo model-response interpretation
Photochemical synthesis of 2-substituted indoles
Defined substitution for photocycloaddition
Regiochemical reproducibility and yield optimization
Polypharmacology profiling of CNS-targeted libraries
Multi-target inhibition profile (AChE, MAO-A/B)
Phenotypic assay target deconvolution

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